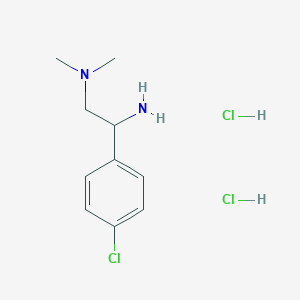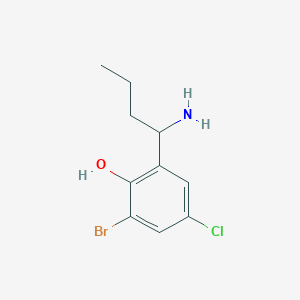
2-(1-Aminobutyl)-6-bromo-4-chlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Aminobutyl)-6-bromo-4-chlorophenol is an organic compound that features a phenol group substituted with bromine, chlorine, and an aminobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminobutyl)-6-bromo-4-chlorophenol typically involves the following steps:
Amination: The introduction of the aminobutyl group can be carried out through nucleophilic substitution reactions. For example, 1-bromobutane can react with ammonia or an amine to form the aminobutyl group, which is then attached to the phenol ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminobutyl)-6-bromo-4-chlorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The halogen atoms (bromine and chlorine) can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for halogen substitution reactions.
Major Products
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Amines or other reduced derivatives.
Substitution: Phenolic compounds with different substituents replacing the halogens.
Scientific Research Applications
2-(1-Aminobutyl)-6-bromo-4-chlorophenol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.
Medicine: It may serve as a precursor for the development of pharmaceutical compounds.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(1-Aminobutyl)-6-bromo-4-chlorophenol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2-(1-Aminobutyl)-4-chlorophenol: Lacks the bromine substituent.
2-(1-Aminobutyl)-6-bromophenol: Lacks the chlorine substituent.
2-(1-Aminobutyl)-4-bromo-6-chlorophenol: Similar structure but different substitution pattern.
Uniqueness
2-(1-Aminobutyl)-6-bromo-4-chlorophenol is unique due to the specific combination of bromine, chlorine, and aminobutyl substituents on the phenol ring. This unique substitution pattern can confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H13BrClNO |
|---|---|
Molecular Weight |
278.57 g/mol |
IUPAC Name |
2-(1-aminobutyl)-6-bromo-4-chlorophenol |
InChI |
InChI=1S/C10H13BrClNO/c1-2-3-9(13)7-4-6(12)5-8(11)10(7)14/h4-5,9,14H,2-3,13H2,1H3 |
InChI Key |
RIGBDYFGDCVMQP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=C(C(=CC(=C1)Cl)Br)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



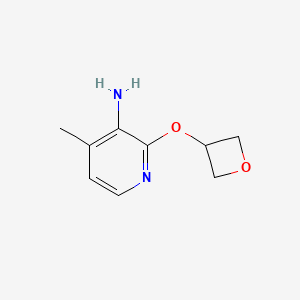
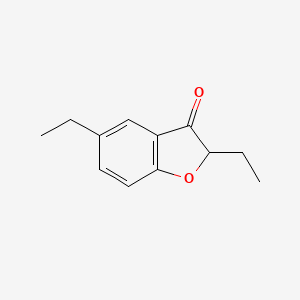
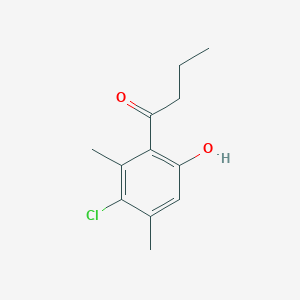

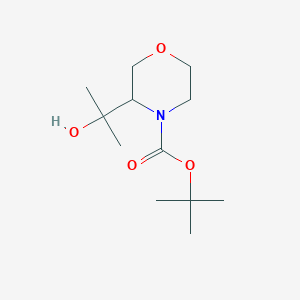
![1-Iodo-2-[(1,1,1-trifluoropropan-2-yl)oxy]cyclohexane](/img/structure/B13320707.png)

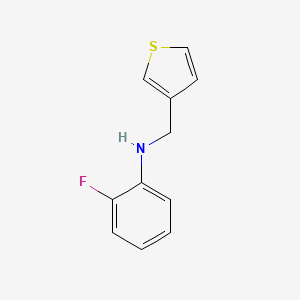

![6-[(But-3-YN-1-YL)amino]pyrazine-2-carboxylic acid](/img/structure/B13320723.png)
![1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B13320737.png)
amine](/img/structure/B13320747.png)
